molecular formula C10H9FN2O B1168878 Fmoc-Trp-ODhbt CAS No. 115748-09-9

Fmoc-Trp-ODhbt

Cat. No.: B1168878
CAS No.: 115748-09-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Trp-ODhbt: is a compound used in the field of peptide synthesis. It is a derivative of tryptophan, a naturally occurring amino acid, and is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. The compound is often utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mildly basic conditions. The Fmoc group is particularly advantageous because it is stable under acidic conditions, which allows for selective deprotection during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Trp-ODhbt typically involves the protection of the amino group of tryptophan with the Fmoc group. This is achieved by reacting tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-protected tryptophan is then coupled with 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent such as dimethylformamide (DMF) .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The reagents are added in a sequential manner, and the reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Trp-ODhbt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-Trp-ODhbt is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it an ideal choice for SPPS, allowing for the efficient assembly of complex peptide sequences .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be employed in various assays and studies. These peptides can serve as substrates for enzymes, ligands for receptors, or probes for studying protein-protein interactions .

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its use in SPPS allows for the rapid synthesis of peptide libraries, which can be screened for potential therapeutic candidates .

Mechanism of Action

The mechanism of action of Fmoc-Trp-ODhbt primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of tryptophan during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine of tryptophan can participate in peptide bond formation, allowing for the sequential assembly of peptides .

Comparison with Similar Compounds

    Fmoc-Tyr-ODhbt: A similar compound where tryptophan is replaced with tyrosine.

    Fmoc-Phe-ODhbt: Another analogous compound where phenylalanine is used instead of tryptophan.

Uniqueness: Fmoc-Trp-ODhbt is unique due to the presence of the indole side chain of tryptophan, which can participate in additional interactions such as π-π stacking and hydrogen bonding. These interactions can influence the folding and stability of the synthesized peptides, making this compound a valuable tool in the synthesis of peptides with specific structural and functional properties .

Properties

CAS No.

115748-09-9

Molecular Formula

C10H9FN2O

Molecular Weight

0

Synonyms

Fmoc-Trp-ODhbt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.